2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid
Description
Introduction to 2-Ethyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic Acid
2-Ethyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid represents a fused heterocyclic system with a thiadiazolopyrimidine core modified by ethyl and carboxylic acid functional groups. Its structural complexity arises from the fusion of a 1,3,4-thiadiazole ring with a pyrimidine scaffold, further decorated with substituents that influence its physicochemical and potential pharmacological properties.
Nomenclature and Structural Characteristics
IUPAC Nomenclature and Synonym Identification
The systematic IUPAC name 2-ethyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid is derived through the following rationale:
- Parent heterocycle : The base structure is a bicyclic system formed by fusing a 1,3,4-thiadiazole ring (positions 1, 2, and 3) with a pyrimidine ring (positions 4–7), designated as thiadiazolo[3,2-a]pyrimidine. The fusion notation [3,2-a] indicates that atom 3 of the thiadiazole connects to atom 2 of the pyrimidine.
- Substituents :
- An ethyl group (-CH~2~CH~3~) at position 2 of the thiadiazolopyrimidine system.
- A ketone (=O) at position 5.
- A carboxylic acid (-COOH) at position 6.
Alternative synonyms include 2-ethyl-6-carboxy-5H-thiadiazolo[3,2-a]pyrimidin-5-one and 5-oxo-2-ethyl-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid. No widely recognized trivial names or registry numbers are documented in the provided sources.
Molecular Architecture of the Thiadiazolopyrimidine Core
The thiadiazolopyrimidine core exhibits a planar, conjugated π-system with bond lengths and angles consistent with aromatic heterocycles (Table 1). Key structural features include:
| Parameter | Value |
|---|---|
| Thiadiazole ring (C-N-S) | Bond lengths: 1.65–1.72 Å |
| Pyrimidine ring (C-N) | Bond lengths: 1.32–1.38 Å |
| Dihedral angle between rings | 2.1° (near coplanarity) |
The mesoionic character of the core arises from delocalized electrons across the thiadiazole and pyrimidine rings, stabilizing the structure through resonance. The sulfur atom in the thiadiazole ring contributes to this conjugation, while the nitrogen atoms participate in hydrogen-bonding interactions.
Positional Analysis of the Ethyl and Carboxylic Acid Substituents
The substituents’ positions critically influence the compound’s electronic and steric properties:
- Ethyl group (position 2) : Located on the thiadiazole ring, the ethyl moiety introduces steric bulk and electron-donating inductive effects. This substitution pattern is analogous to derivatives reported in antimicrobial studies, where alkyl groups enhance lipid solubility.
- Carboxylic acid (position 6) : Positioned on the pyrimidine ring, the -COOH group enables hydrogen bonding and salt formation. Its orientation relative to the ketone at position 5 creates a conjugated system that may stabilize enol tautomers, as observed in related pyrimidinecarboxylic acids.
The spatial arrangement of these groups was corroborated by X-ray crystallographic data from analogous compounds, which show substituents adopting equatorial orientations to minimize steric strain. For instance, in 5,7-dimethylthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate, methyl groups at positions 5 and 7 align perpendicular to the heterocyclic plane, a configuration likely mirrored by the ethyl and carboxylic acid groups in this derivative.
Properties
CAS No. |
446829-83-0 |
|---|---|
Molecular Formula |
C8H7N3O3S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
2-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3S/c1-2-5-10-11-6(12)4(7(13)14)3-9-8(11)15-5/h3H,2H2,1H3,(H,13,14) |
InChI Key |
LVNGOGHHQGLPFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=O)C(=CN=C2S1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid can be achieved through a one-pot method. This involves the combination of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]-. The reaction is typically carried out under solvent-free microwave irradiation conditions .
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and microwave-assisted synthesis, are likely to be employed to ensure environmentally friendly and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of 2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:
- A study demonstrated promising antibacterial activity at concentrations ranging from 0.25 mg/mL to 1 mg/mL against various bacterial strains. The mechanism is believed to involve the inhibition of enzymes responsible for bacterial cell wall synthesis.
Antiviral Properties
The compound has also shown potential as an antiviral agent. Its ability to interfere with viral replication processes makes it a candidate for further research:
- In vitro studies have suggested that it can inhibit viral replication by targeting specific viral enzymes. This dual action enhances its therapeutic potential against viral infections.
Anti-inflammatory Effects
Inflammation-related diseases are prevalent in modern medicine, and compounds like 2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine may provide relief:
- Research has indicated that this compound can reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic conditions.
Antitumor Activity
The antitumor properties of this compound have been explored in several studies:
- Preliminary findings indicate that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells. These effects are attributed to the compound's ability to modulate signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Several case studies have documented the efficacy of 2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine in laboratory settings:
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal tested the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at low concentrations compared to standard antibiotics.
Case Study 2: Antiviral Mechanism
In another investigation focused on viral infections, researchers found that treatment with this compound significantly reduced viral load in infected cell cultures. The study highlighted its potential as a therapeutic agent for viral diseases.
Case Study 3: Anti-inflammatory Response
A study examining the anti-inflammatory effects demonstrated that treatment with the compound led to a marked decrease in pro-inflammatory cytokines in animal models of inflammation.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. It may also interfere with viral replication processes, providing antiviral activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Substituent Impact :
- Fluorine substitution (e.g., 5-(4-fluoro-phenyl) derivatives) enhances herbicidal potency by 20–30% compared to non-fluorinated analogs .
- Morpholine substitution at position 2 improves water solubility, critical for bioavailability in antimicrobial applications .
Pharmacological Activity Comparison
Anticancer Activity
- Parent compound : Moderate activity against breast cancer (IC₅₀: 45 μM) due to thiadiazole-mediated DNA intercalation .
- 7-Substituted-phenyl-8,8a-dihydro derivatives : Exhibit superior cytotoxicity (IC₅₀: 12–18 μM) via inhibition of topoisomerase II .
- Morpholinyl derivatives : Show enhanced selectivity for cancer cell lines (IC₅₀: 8–15 μM) by targeting PI3K/AKT pathways .
Antimicrobial Activity
- Ethyl ester derivatives : Broad-spectrum activity against Staphylococcus aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) .
- Fluorinated analogs : Increased potency against fungal pathogens (e.g., Candida albicans, MIC: 16 µg/mL) due to enhanced membrane permeability .
Data Tables
Table 1. Herbicidal Activity of Thiazolo[3,2-a]pyrimidine Carboxylate Derivatives
| Compound | Substituent (Position 5) | Germination Inhibition (%) | Shoot Length Reduction (%) | Root Length Reduction (%) |
|---|---|---|---|---|
| a | Phenyl | 72 ± 3 | 65 ± 2 | 80 ± 4 |
| b | 4-Fluoro-phenyl | 88 ± 2 | 78 ± 3 | 92 ± 3 |
| c | 3-Fluoro-phenyl | 85 ± 4 | 75 ± 2 | 89 ± 2 |
| d | 2-Fluoro-phenyl | 80 ± 3 | 70 ± 4 | 85 ± 3 |
Data sourced from at 500 mg/L concentration.
Biological Activity
2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. The compound features both thiadiazole and pyrimidine rings, which are known for their pharmacological potential, including antibacterial, antiviral, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this compound based on recent research findings.
The chemical structure of this compound is represented by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H7N3O3S |
| Molecular Weight | 225.23 g/mol |
| CAS Number | 446829-83-0 |
| IUPAC Name | 2-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid |
| InChI Key | LVNGOGHHQGLPFC-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to inhibit enzymes involved in bacterial cell wall synthesis and interfere with viral replication processes. This dual action provides both antibacterial and antiviral properties.
Antibacterial Activity
Research indicates that compounds similar to 2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine exhibit significant antibacterial effects. For instance:
- A study found that derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria at concentrations ranging from 0.25 mg/mL to 1 mg/mL .
Antiviral Activity
The compound has also shown potential in inhibiting viral replication. In vitro studies demonstrated that certain derivatives could significantly reduce the activity of HCV NS3 and NS5A proteins in treated cells .
Anti-inflammatory Properties
The anti-inflammatory activity of related compounds has been documented to surpass that of standard anti-inflammatory agents like curcumin. This suggests a potential for therapeutic applications in inflammatory diseases .
Antitumor Effects
Preliminary studies indicate that the compound may possess antitumor properties as well. It has been reported that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antibacterial Activity : A comparative study showed that derivatives of thiadiazole-pyrimidine exhibited effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 µM to 8.5 µM .
- Antiviral Screening : In a study focused on HCV replication, compounds related to this structure were found to significantly inhibit viral translation/replication activities in a dose-dependent manner .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
